molecular formula C14H8N2O3S B13887041 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)benzonitrile

2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)benzonitrile

Cat. No.: B13887041
M. Wt: 284.29 g/mol
InChI Key: ZWLCWNQRFUKXAJ-UHFFFAOYSA-N
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Description

2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)benzonitrile is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

The synthesis of 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)benzonitrile typically involves the reaction of 2-aminobenzonitrile with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the benzothiazole ring. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)benzonitrile can be compared with other benzothiazole derivatives such as:

    2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetic acid: Known for its use in the synthesis of non-steroidal anti-inflammatory drugs.

    2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetate: Used in the production of various industrial chemicals.

    2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetonitrile: Studied for its potential biological activities .

These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula

C14H8N2O3S

Molecular Weight

284.29 g/mol

IUPAC Name

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)benzonitrile

InChI

InChI=1S/C14H8N2O3S/c15-9-10-5-1-3-7-12(10)16-14(17)11-6-2-4-8-13(11)20(16,18)19/h1-8H

InChI Key

ZWLCWNQRFUKXAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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